Vitamin D3 Octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

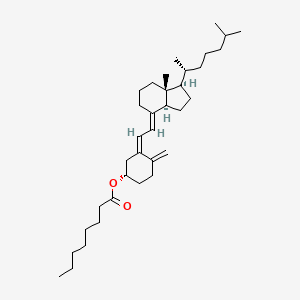

Structure

3D Structure

Properties

Molecular Formula |

C35H58O2 |

|---|---|

Molecular Weight |

510.8 g/mol |

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate |

InChI |

InChI=1S/C35H58O2/c1-7-8-9-10-11-17-34(36)37-31-21-18-27(4)30(25-31)20-19-29-16-13-24-35(6)32(22-23-33(29)35)28(5)15-12-14-26(2)3/h19-20,26,28,31-33H,4,7-18,21-25H2,1-3,5-6H3/b29-19+,30-20-/t28-,31+,32-,33+,35-/m1/s1 |

InChI Key |

ARPKBLFKZDOQKT-MOKSJEDKSA-N |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of Vitamin D3 Octanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Vitamin D3 Octanoate, a significant derivative of Vitamin D3. This document details both chemical and enzymatic synthesis pathways, purification protocols, and analytical characterization. Furthermore, it elucidates the crucial role of Vitamin D3 in key signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.

Introduction

Vitamin D3, or cholecalciferol, is a vital prohormone primarily known for its role in calcium and phosphate homeostasis. Its ester derivatives, such as this compound, are of increasing interest in pharmaceutical research. Esterification can modify the lipophilicity and pharmacokinetic profile of the parent molecule, potentially leading to enhanced stability, altered bioavailability, and novel therapeutic applications. This compound is an ester formed from the reaction of Vitamin D3 and octanoic acid.[] This guide provides detailed methodologies for its synthesis and purification, catering to the needs of scientific professionals.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several chemical routes, with Steglich esterification being a prominent and mild method suitable for sensitive substrates like Vitamin D3.

Steglich Esterification Protocol

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the formation of an ester from a carboxylic acid and an alcohol under gentle conditions.[2][3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve Vitamin D3 (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: To the stirred solution, add octanoic acid (1.2 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents).

-

Reaction Conditions: Allow the reaction to stir at room temperature (20-25°C) for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | Vitamin D3 |

| Reagents | Octanoic acid, DCC, DMAP |

| Solvent | Dichloromethane (DCM) |

| Temperature | 20-25°C |

| Reaction Time | 12-24 hours |

| Typical Crude Yield | 85-95% |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under milder conditions and with fewer byproducts. Lipases are commonly employed for esterification reactions.

Lipase-Catalyzed Esterification Protocol

Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are effective catalysts for the transesterification or direct esterification of Vitamin D3.[5]

Experimental Protocol:

-

Reaction Setup: In a sealed vessel, dissolve Vitamin D3 (1 equivalent) and octanoic acid vinyl ester (3-5 equivalents) in an organic solvent such as toluene or hexane.

-

Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the reaction mixture.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.

-

Monitoring: Monitor the reaction progress by HPLC.

-

Enzyme Removal: Once the reaction reaches equilibrium or completion, remove the immobilized enzyme by filtration.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | Vitamin D3 |

| Acyl Donor | Octanoic acid vinyl ester |

| Enzyme | Immobilized Candida antarctica lipase B |

| Solvent | Toluene or Hexane |

| Temperature | 40-60°C |

| Reaction Time | 24-72 hours |

| Typical Yield | 70-90% |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, reagents, and byproducts. A combination of chromatography and crystallization is typically employed.

Purification Protocol

1. Silica Gel Chromatography:

-

Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the solvent system, collecting fractions.

-

Fraction Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure.

2. Crystallization:

-

Solvent Selection: Dissolve the purified ester in a minimal amount of a hot solvent in which it is soluble (e.g., acetone, ethyl acetate).[6][7][8][9]

-

Cooling: Slowly cool the solution to induce crystallization. The process can be aided by seeding with a small crystal of the pure product.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data (Estimated):

| Parameter | Value |

| Purification Method | Silica Gel Chromatography followed by Crystallization |

| Chromatography Eluent | Hexane/Ethyl Acetate gradient |

| Crystallization Solvent | Acetone or Ethyl Acetate/Hexane |

| Typical Recovery Yield | 70-85% (from chromatography) |

| Final Purity | >98% (by HPLC) |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A single major peak corresponding to this compound.[10][11][12] |

| ¹H NMR | Structural confirmation | Peaks corresponding to the protons of the Vitamin D3 backbone and the octanoate chain. |

| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbons of the Vitamin D3 backbone and the octanoate chain.[13][14][15][16] |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the mass of this compound (C35H58O2, MW: 510.83 g/mol ). |

Signaling Pathways

Vitamin D3 exerts its biological effects through complex signaling pathways, primarily via the Vitamin D Receptor (VDR). It also modulates other key pathways, such as the Wnt/β-catenin signaling cascade.

Vitamin D Receptor (VDR) Signaling Pathway

The genomic actions of Vitamin D3 are mediated by the nuclear Vitamin D Receptor (VDR). Upon binding its active form, 1α,25-dihydroxyvitamin D3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[5][17][18][19]

Vitamin D Receptor (VDR) Signaling Pathway.

Inhibition of Wnt/β-catenin Signaling by Vitamin D3

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Its aberrant activation is implicated in various cancers. Vitamin D3 has been shown to inhibit this pathway at multiple levels.[20][21][22][23][24] It can promote the expression of VDR, which in turn can directly interact with β-catenin, leading to its degradation and preventing its translocation to the nucleus. This inhibition results in the downregulation of Wnt target genes.

References

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US3157678A - Method of producing a crystalline ester of vitamin d3 and crystalline vitamin d3 which may be obtained therefrom - Google Patents [patents.google.com]

- 7. CN1709869A - Method for separation, purification and crystallization of vitamin D - Google Patents [patents.google.com]

- 8. US3168535A - Preparation of crystalline vitamin d3 and vitamin d3 benzoate - Google Patents [patents.google.com]

- 9. Continuous-Flow In-Line Solvent-Swap Crystallization of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Vitamin D on HPLC - Chromatography Forum [chromforum.org]

- 13. agilent.com [agilent.com]

- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 15. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR) [pfocr.wikipathways.org]

- 18. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. The role of vitamin D in the Wnt/β-catenin signaling pathway [repository.usmf.md]

- 22. gjpb.de [gjpb.de]

- 23. scispace.com [scispace.com]

- 24. Vitamin D Is a Multilevel Repressor of Wnt/β-Catenin Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cholecalciferol Octanoate: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecalciferol octanoate, the octanoic acid ester of vitamin D3, is a lipid-soluble compound with potential applications in drug delivery and supplementation. While direct research on the specific biological activities of cholecalciferol octanoate is limited, its role as a prodrug of cholecalciferol (vitamin D3) provides a strong basis for understanding its potential physiological effects. This technical guide synthesizes the current understanding of cholecalciferol's mechanism of action, the role of vitamin D esters, and the established experimental protocols to evaluate the biological activity of vitamin D analogs. This document serves as a foundational resource for researchers investigating cholecalciferol octanoate, outlining the expected metabolic pathway and the methodologies required for its comprehensive biological characterization.

Introduction: Cholecalciferol and its Esters

Cholecalciferol (vitamin D3) is a prohormone essential for calcium and phosphate homeostasis, bone health, and a wide range of other physiological processes, including immune modulation and cell proliferation.[1][2] In its natural form, cholecalciferol is produced in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources.[3] To exert its biological effects, cholecalciferol must undergo two hydroxylation steps: first in the liver to form 25-hydroxycholecalciferol (calcifediol), and then in the kidneys to produce the biologically active hormone, 1α,25-dihydroxycholecalciferol (calcitriol).[4]

Fatty acid esters of cholecalciferol, such as cholecalciferol octanoate, are found endogenously and are considered a storage form of vitamin D3 in the skin.[5] The esterification of cholecalciferol with fatty acids like octanoic acid increases its lipophilicity. It is hypothesized that these esters are hydrolyzed by esterases to release free cholecalciferol, which can then enter the circulation and undergo metabolic activation.[5] This prodrug approach could potentially offer advantages such as altered pharmacokinetics, including prolonged release and reduced hypercalcemic activity compared to the active hormonal form.

Hypothesized Mechanism of Action of Cholecalciferol Octanoate

The biological activity of cholecalciferol octanoate is predicated on its conversion to cholecalciferol. The proposed mechanism involves enzymatic hydrolysis, likely by esterases present in the skin, gut, or liver, to yield cholecalciferol and octanoic acid. Subsequently, the released cholecalciferol would follow the established metabolic pathway to its active form, calcitriol.

The genomic actions of calcitriol are mediated through the vitamin D receptor (VDR), a nuclear transcription factor.[6] Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1][6] This leads to the modulation of genes involved in calcium transport, bone metabolism, cell differentiation, and immune function.

Caption: Hypothesized metabolic activation and signaling pathway of cholecalciferol octanoate.

Quantitative Data on Biological Activity

As of the date of this publication, there is a notable absence of publicly available quantitative data specifically for the biological activity of cholecalciferol octanoate. Studies have focused on the parent compound, cholecalciferol, and its active metabolites. The table below summarizes representative data for cholecalciferol and its active metabolite to provide a baseline for potential future studies on cholecalciferol octanoate.

| Compound | Assay | Cell Line/System | Endpoint | Result | Reference |

| Cholecalciferol | Cell Viability | CaSki | IC50 | Not determined, significant decrease at 100 & 1000 ng/mL | [3] |

| Cholecalciferol | Apoptosis Induction | CaSki | % Apoptotic Cells | Significant increase at 100 & 1000 ng/mL | [3] |

| 1α,25(OH)2D3 | VDR Binding Affinity | Rat Thyroid Cells (FRTL-5) | IC50 | ~1.2-fold higher than KH 1060 | [7] |

| 1α,25(OH)2D3 | Gene Expression | Human Osteosarcoma (MG-63) | Luciferase Reporter | Significant induction | [8] |

| Various Vitamin D Analogs | Hypercalcemic Activity | Mice | Serum Calcium Levels | Varied depending on analog structure | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of cholecalciferol octanoate.

In Vitro Hydrolysis Assay

This assay determines the rate at which cholecalciferol octanoate is converted to cholecalciferol in a biologically relevant matrix.

-

Objective: To quantify the hydrolysis of cholecalciferol octanoate to cholecalciferol in the presence of esterases.

-

Materials:

-

Cholecalciferol octanoate

-

Porcine liver esterase or human liver microsomes

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Internal standard (e.g., deuterated cholecalciferol)

-

HPLC or LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of cholecalciferol octanoate in a suitable organic solvent (e.g., ethanol).

-

In a microcentrifuge tube, combine PBS, the esterase source, and the cholecalciferol octanoate solution.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Analyze the supernatant by HPLC or LC-MS/MS to quantify the concentrations of remaining cholecalciferol octanoate and the formed cholecalciferol.

-

Calculate the rate of hydrolysis.

-

Caption: Experimental workflow for determining the in vitro hydrolysis rate of cholecalciferol octanoate.

Vitamin D Receptor (VDR) Binding Assay

This competitive binding assay measures the affinity of a test compound for the VDR.

-

Objective: To determine the relative binding affinity of cholecalciferol octanoate and cholecalciferol for the VDR.

-

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃ (radiolabeled calcitriol)

-

Unlabeled 1α,25(OH)₂D₃ (for standard curve)

-

Test compounds (cholecalciferol octanoate, cholecalciferol)

-

Binding buffer

-

Dextran-coated charcoal

-

Scintillation fluid and counter

-

-

Procedure:

-

Incubate a fixed amount of recombinant VDR with a fixed concentration of [³H]-1α,25(OH)₂D₃.

-

In parallel, incubate the VDR and radiolabeled calcitriol with increasing concentrations of unlabeled calcitriol (for the standard curve) or the test compounds.

-

Allow the binding reaction to reach equilibrium.

-

Add dextran-coated charcoal to adsorb unbound ligand.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which represents the amount of bound radioligand.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

-

VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a compound to activate VDR-mediated gene transcription.

-

Objective: To assess the functional activity of cholecalciferol octanoate in activating the VDR signaling pathway.

-

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for human VDR

-

Reporter plasmid containing a luciferase gene driven by a promoter with multiple VDREs

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid.

-

After transfection, plate the cells in a multi-well plate and allow them to recover.

-

Treat the cells with various concentrations of the test compounds or a vehicle control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.

-

Caption: Experimental workflow for assessing VDR-mediated transcriptional activity.

Conclusion

Cholecalciferol octanoate holds promise as a prodrug for vitamin D3, potentially offering modified pharmacokinetic properties. While direct experimental data on its biological activity are currently lacking, its mechanism of action is anticipated to be dependent on its hydrolysis to cholecalciferol. The experimental protocols detailed in this guide provide a robust framework for the future investigation and characterization of cholecalciferol octanoate and other vitamin D esters. Such studies are crucial for elucidating their therapeutic potential and for the development of novel vitamin D-based therapies.

References

- 1. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholecalciferol (vitamin D3): efficacy, safety, and implications in public health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 7. Vitamin D receptor binding and biological effects of cholecalciferol analogues in rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Determination of Vitamin D Function Using Transgenic Mice Carrying a Human Osteocalcin Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

In Vitro Stability and Solubility of Vitamin D3 Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, or cholecalciferol, is a crucial fat-soluble vitamin essential for calcium homeostasis, bone metabolism, and various other physiological processes. Its therapeutic potential is vast, but its poor aqueous solubility and instability present significant challenges in the development of effective pharmaceutical formulations. To overcome these limitations, prodrug strategies are often employed, such as the synthesis of Vitamin D3 esters. This technical guide focuses on Vitamin D3 Octanoate, an ester derivative of Vitamin D3, providing an in-depth overview of its in vitro stability and solubility characteristics.

As a prodrug, this compound is designed to enhance the physicochemical properties of the parent molecule, potentially leading to improved stability, solubility, and bioavailability. In vitro, it is anticipated that the octanoate ester will undergo hydrolysis to release the active Vitamin D3. Understanding the rate and extent of this conversion, as well as the inherent stability and solubility of the ester itself, is critical for the design and interpretation of preclinical studies.

This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support researchers in the field of drug development. While direct studies on this compound are limited, this guide draws upon extensive research on Vitamin D3 to provide a comprehensive predictive analysis and a framework for future investigations.

In Vitro Solubility

The solubility of a compound is a critical determinant of its behavior in in vitro assays and its potential for oral absorption. Vitamin D3 is notoriously hydrophobic with very low aqueous solubility.[1] this compound, being an ester, is also expected to be lipophilic.

Summary of Solubility Data

The following tables summarize the known solubility of Vitamin D3 and its octanoate ester in various solvents. This data is essential for the preparation of stock solutions and for understanding the potential for precipitation in aqueous in vitro systems.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [2] |

Table 2: Solubility of Vitamin D3

| Solvent | Solubility | Temperature | Reference(s) |

| Water | Practically Insoluble | Room Temperature | [1] |

| Phosphate Buffered Saline (PBS) | Practically Insoluble | 37°C | [3] |

| Ethanol | ~30 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Not Specified | [4] |

Experimental Protocol: Solubility Determination

A standard method for determining the solubility of lipophilic compounds like this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., PBS pH 7.4, cell culture medium, ethanol, DMSO)

-

Shaker water bath or orbital shaker

-

Centrifuge

-

0.45 µm PVDF syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaker water bath set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the excess, undissolved compound.

-

Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

In Vitro Stability

The stability of this compound in various in vitro systems is a critical parameter that influences the outcome and reproducibility of experimental results. As a prodrug, its primary degradation pathway in aqueous and biological media is expected to be hydrolysis of the ester bond to yield Vitamin D3 and octanoic acid. However, like its parent compound, it may also be susceptible to degradation by factors such as pH, temperature, and light.

Summary of Stability Data

Direct quantitative stability data for this compound is not widely available. However, the stability of Vitamin D3 has been extensively studied and provides a valuable reference. The formation of this compound has been identified as a degradation product of Vitamin D3 in stressed formulations, indicating the lability of the parent molecule and the potential for ester formation and hydrolysis.[1]

Table 3: Factors Affecting the Stability of Vitamin D3 in Aqueous Solutions

| Factor | Effect on Stability | Optimal Conditions | Reference(s) |

| pH | Less stable in acidic conditions (pH < 5). | Most stable at pH > 5. | [5][6] |

| Temperature | Degradation increases with higher temperatures. | Lower temperatures (e.g., 4°C) slow degradation. | [7] |

| Light | Susceptible to photodegradation. | Protection from light is crucial. | [5] |

| Oxygen | Prone to oxidation. | Storage under an inert atmosphere (e.g., nitrogen). | [5] |

| Metal Ions (e.g., Cu2+, Fe2+) | Catalyze degradation. | Use of chelating agents like EDTA can improve stability. | [5][8] |

It is reasonable to hypothesize that this compound will exhibit similar sensitivities, with the added factor of ester hydrolysis. The rate of hydrolysis is expected to be pH-dependent, with faster rates under acidic or basic conditions compared to neutral pH.

Experimental Protocol: In Vitro Stability Assessment

This protocol describes a general method for assessing the stability of this compound in a buffered aqueous solution.

Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., phosphate buffer, citrate buffer)

-

Incubator or water bath

-

Amber vials to protect from light

-

HPLC system with UV detector

-

Quenching solution (e.g., acetonitrile)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

-

Dilute the stock solution into the pre-warmed aqueous buffer in amber vials to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

-

Place the vials in an incubator set at the desired temperature (e.g., 37°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

-

Immediately quench the degradation reaction by adding the aliquot to a vial containing a quenching solution (e.g., cold acetonitrile). This will precipitate proteins and stop enzymatic activity if present.

-

Analyze the samples by a validated HPLC-UV method to quantify the remaining concentration of this compound and the appearance of Vitamin D3.

-

Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., half-life, degradation rate constant).

Analytical Methodology

Accurate and precise quantification of this compound and its primary metabolite, Vitamin D3, is essential for solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used and reliable technique for this purpose.

HPLC-UV Method for Quantification

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being more hydrophobic than Vitamin D3, will have a longer retention time on a C18 column. Quantification is achieved by comparing the peak area of the analyte to a standard curve.

Typical Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A typical mobile phase could be acetonitrile:water (99:1, v/v).[10]

-

Flow Rate: 1.0 - 2.0 mL/min.[9]

-

Detection Wavelength: 265 nm, the maximum absorbance for Vitamin D3.[10] this compound is expected to have a similar absorbance maximum.

-

Column Temperature: 30-40°C.

-

Injection Volume: 20 µL.

Sample Preparation:

-

For solubility studies, the filtered and diluted supernatant is directly injected.

-

For stability studies, the quenched samples are centrifuged to remove any precipitate, and the supernatant is injected.

In Vitro Experimental Workflows and Signaling Pathways

Experimental Workflow for Stability and Solubility Assessment

The following diagram illustrates a typical workflow for assessing the in vitro stability and solubility of a test compound like this compound.

Caption: Workflow for in vitro solubility and stability testing.

Vitamin D3 Signaling Pathway

This compound is a prodrug that is expected to release Vitamin D3, which then activates the Vitamin D signaling pathway. The canonical pathway involves the binding of the active form of Vitamin D3, calcitriol (1,25-dihydroxyvitamin D3), to the Vitamin D Receptor (VDR).

Caption: Canonical Vitamin D3 signaling pathway.

Conclusion

This compound holds promise as a prodrug to improve the pharmaceutical properties of Vitamin D3. While direct experimental data on its in vitro stability and solubility are emerging, a robust understanding can be extrapolated from the extensive knowledge of the parent compound. This technical guide provides a framework for researchers to design and conduct in vitro studies on this compound. The presented protocols for solubility and stability assessment, along with the detailed analytical methodology, offer a starting point for generating crucial preclinical data. Furthermore, the visualization of the experimental workflow and the canonical Vitamin D signaling pathway provides a clear context for the mechanism of action of this prodrug. Future research should focus on generating specific quantitative stability and solubility data for this compound in various in vitro systems to fully characterize its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Polymeric Nanospheres for Topical Delivery of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Vitamin D3 Octanoate in Calcium and Phosphorus Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the independent role, mechanism of action, and quantitative effects of Vitamin D3 Octanoate in calcium and phosphorus homeostasis is limited. This compound is an ester of cholecalciferol (Vitamin D3). It is postulated that, as a prodrug, it undergoes hydrolysis to release Vitamin D3, which then follows the established metabolic pathway to regulate mineral balance. This guide will focus on the well-documented role of Vitamin D3 and its active metabolites.

Executive Summary

Vitamin D is a critical fat-soluble pro-hormone essential for maintaining calcium and phosphorus homeostasis, which is vital for skeletal mineralization and a multitude of other physiological processes[1][2][3][4]. The hormonally active form, calcitriol (1,25-dihydroxyvitamin D3), meticulously orchestrates the absorption, reabsorption, and mobilization of these minerals. This compound, an ester derivative, is presumed to act as a prodrug, releasing Vitamin D3 to be activated and subsequently exert its physiological effects. This document provides a technical overview of the metabolic activation of Vitamin D3 and the downstream signaling pathways through which it governs calcium and phosphorus balance.

Vitamin D3 Metabolism and Activation

Vitamin D3 (cholecalciferol) is obtained either from dietary sources or synthesized in the skin from 7-dehydrocholesterol upon exposure to ultraviolet B (UVB) radiation[5][6][7]. To become biologically active, it undergoes a two-step hydroxylation process[5][7][8].

-

Hepatic 25-Hydroxylation: In the liver, Vitamin D3 is hydroxylated by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D3 (calcifediol)[5][6][7][9]. Calcifediol is the major circulating form of Vitamin D and is used to determine a patient's Vitamin D status[9][10][11].

-

Renal 1α-Hydroxylation: Calcifediol is transported to the kidneys where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol)[5][6][7]. This step is the primary point of regulation for Vitamin D activity.

The regulation of 1α-hydroxylase is tightly controlled by parathyroid hormone (PTH), serum calcium and phosphate levels, and fibroblast growth factor 23 (FGF23)[3][7][12]. Low serum calcium stimulates PTH secretion, which in turn upregulates CYP27B1 activity. Conversely, high levels of FGF23 and calcitriol itself inhibit the enzyme[7].

Metabolic Pathway Diagram

Caption: Metabolic activation pathway of Vitamin D3.

Mechanism of Action in Calcium and Phosphorus Homeostasis

Calcitriol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor present in numerous tissues[13][14][15][16]. The binding of calcitriol to the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes[14][15].

Intestine: The Primary Site of Action

The principal function of calcitriol is to enhance the intestinal absorption of dietary calcium and phosphorus[1][2][14][17].

-

Calcium Absorption: Calcitriol upregulates the expression of genes involved in the transcellular transport of calcium in enterocytes. These include the Transient Receptor Potential Vanilloid member 6 (TRPV6) apical calcium channel, Calbindin-D9k (an intracellular calcium-binding protein), and the plasma membrane Ca2+-ATPase (PMCA1b) for basolateral extrusion[14].

-

Phosphorus Absorption: Calcitriol increases intestinal phosphate absorption by upregulating the expression of the sodium-phosphate cotransporter NaPi-IIb[12].

Kidneys: Regulating Mineral Reabsorption

In the kidneys, calcitriol works synergistically with PTH to enhance the reabsorption of calcium in the distal tubules, thereby reducing its excretion[1][14]. It also promotes the reabsorption of phosphate[3][4].

Bone: A Dual Role

Calcitriol is essential for normal bone mineralization by ensuring an adequate supply of calcium and phosphate[3]. However, in states of profound calcium deficiency, calcitriol, along with PTH, stimulates the differentiation of osteoclasts. These cells then mobilize calcium and phosphate from the bone matrix to maintain serum calcium levels within a narrow physiological range[14][18].

Parathyroid Gland: A Negative Feedback Loop

Calcitriol directly suppresses the transcription of the PTH gene in the parathyroid glands. This action creates a negative feedback loop, as high levels of calcitriol reduce PTH production, which in turn decreases the synthesis of calcitriol in the kidneys[7].

Homeostasis Signaling Pathway Diagram

Caption: Calcitriol's role in calcium and phosphorus homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Vitamin D metabolism and its effects. Data is derived from studies on Vitamin D3 and its metabolites.

Table 1: Pharmacokinetic Parameters of Vitamin D Metabolites

| Metabolite | Half-Life | Normal Circulating Concentration | Vitamin D Binding Protein (DBP) Affinity (Ka) |

|---|---|---|---|

| Vitamin D3 (Cholecalciferol) | ~2 days[9] | Variable | 4x10⁷ M⁻¹[6] |

| 25(OH)D (Calcifediol) | ~15-21 days[9][10] | 25-200 nmol/L[10] | 5x10⁸ M⁻¹[6] |

| 1,25(OH)2D (Calcitriol) | ~15 hours[10] | 40-150 pmol/L | 4x10⁷ M⁻¹[6] |

Table 2: Effects of Calcitriol on Mineral Absorption and Gene Expression

| Parameter | Effect | Target Gene(s) / Protein(s) | Reference |

|---|---|---|---|

| Intestinal Calcium Absorption | Increases efficiency to 30-40% | TRPV6, Calbindin-D9k, PMCA1b | [3][4][14] |

| Intestinal Phosphate Absorption | Increases efficiency to ~80% | NaPi-IIb | [3][4][12] |

| VDR Activation (EC50 in cardiomyocytes) | 0.3 nM | VDR | [19] |

| CYP24A1 Stimulation (EC50 in cardiomyocytes) | 6.4 nM | CYP24A1 |[19] |

Key Experimental Protocols

The study of Vitamin D's role in homeostasis involves a range of in vitro and in vivo techniques.

Measurement of Vitamin D Metabolites and Hormones

-

Protocol: Serum levels of 25(OH)D and 1,25(OH)2D are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. Immunoassays (e.g., ELISA, RIA) are also used. PTH levels are measured using immunometric assays.

-

Workflow Diagram:

Caption: General workflow for LC-MS/MS analysis of Vitamin D.

Gene Expression Analysis

-

Protocol: To assess the transcriptional effects of calcitriol, target cells (e.g., Caco-2 intestinal cells) or tissues from animal models are treated with the compound. RNA is then extracted, reverse-transcribed to cDNA, and analyzed using quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes like VDR, TRPV6, and CYP24A1. Western blotting is used to quantify protein levels[19].

In Vivo Mineral Balance Studies

-

Protocol: Animal models (e.g., VDR knockout mice) are often used. These animals are placed on diets with varying levels of calcium and phosphorus. Vitamin D compounds are administered, and subsequent changes in serum calcium, phosphorus, and PTH are monitored over time. Urine and fecal samples are collected to perform mineral balance studies, calculating net absorption and excretion.

Conclusion

While direct research on this compound is sparse, its structure strongly suggests it functions as a prodrug for Vitamin D3. Upon its conversion, it enters the well-established metabolic pathway, culminating in the production of calcitriol. Calcitriol is the master hormonal regulator of calcium and phosphorus homeostasis, acting on the intestine, kidneys, and bone via the Vitamin D Receptor to tightly control mineral concentrations in the body. Understanding these fundamental pathways is crucial for researchers and drug development professionals working with any Vitamin D analogue or derivative.

References

- 1. The Role of Vitamin D in the Endocrinology Controlling Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Vitamin D and Phosphate Interactions in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Vitamin D (calciferol) metabolism [reactome.org]

- 9. Vitamin D: Pharmacokinetics and Safety When Used in Conjunction with the Pharmaceutical Drugs Used in Cancer Patients: A Systematic Review | MDPI [mdpi.com]

- 10. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jarem.org [jarem.org]

- 12. Forget the phosphorus: A case of hypervitaminosis D-induced symptomatic hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Vitamin D, calcium homeostasis and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Vitamin D receptor activation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Differential effects of vitamin d receptor agonists on gene expression in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pre-clinical Studies on Vitamin D3 Esters in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, primarily synthesized in the skin through exposure to ultraviolet B (UVB) radiation, is a crucial prohormone for calcium homeostasis and bone metabolism. While the biological activities of its hydroxylated metabolites, particularly calcitriol (1,25-dihydroxyvitamin D3), are well-established, a significant body of research indicates that Vitamin D3 can be esterified with fatty acids, forming Vitamin D3 esters. These esters represent a storage form of the vitamin and are increasingly being investigated for their potential as prodrugs in various therapeutic applications. This technical guide provides a comprehensive overview of pre-clinical studies on Vitamin D3 esters in animal models, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

I. Quantitative Analysis of Vitamin D3 Ester Distribution in Animal Models

Pre-clinical studies, primarily in rodent models, have demonstrated the presence and quantified the levels of Vitamin D3 esters in various tissues. These esters are predominantly fatty acid esters, with palmitate, stearate, oleate, and linoleate being the most commonly identified acyl groups.[1][2]

Table 1: Distribution and Percentage of Esterified Vitamin D3 in Rodent Tissues

| Animal Model | Tissue | Condition | Percentage of Total Vitamin D3 as Esters | Reference(s) |

| Rat | Skin | UVB Irradiation | ~84.3% | [3] |

| Mouse | Skin | UVB Irradiation | ~80% | [4][5] |

| Rat (Vitamin D-deficient) | Liver | 24hr post [1-3H]cholecalciferol administration | 5-11% | [1] |

| Rat (Vitamin D-deficient) | Kidney | 24hr post [1-3H]cholecalciferol administration | 4.5-20% | [1] |

| Rat | Liver | 72hr post [1-3H]cholecalciferol administration | 67% | [2] |

| Rat | Kidney | 48hr post [1-3H]cholecalciferol administration | ~10% (of total kidney Vitamin D) | [2] |

| Rat | Thoracic Duct Lymph | 12hr post [1-3H]cholecalciferol administration | 1.4% (of total Vitamin D in lymph) | [2] |

Table 2: Fatty Acid Composition of Vitamin D3 Esters in Rat Tissues

| Tissue | Palmitate | Stearate | Oleate | Linoleate | Reference(s) |

| Liver | Major Component | Major Component | Major Component | Major Component | [1] |

| Kidney | Higher proportion of saturated fatty acid esters compared to liver | [1] | |||

| Thoracic Duct Lymph | 31% | 25% | 16% | 16% | [2] |

II. Experimental Protocols

The accurate quantification and analysis of Vitamin D3 esters in biological samples require specific and sensitive methodologies. The following sections detail the key experimental protocols cited in the literature.

Animal Models and Induction of Vitamin D3 Ester Formation

-

UVB Irradiation Model:

-

Animals: Hairless mice or rats are commonly used.

-

Procedure: Animals are exposed to a controlled dose of UVB radiation (e.g., from a fluorescent sunlamp) on their dorsal skin. The dosage and duration of exposure are critical parameters to control for consistent Vitamin D3 synthesis and esterification.[3]

-

-

Oral Administration Model:

-

Animals: Vitamin D-deficient rats are often used to study the metabolism of administered Vitamin D3. Deficiency is typically induced by feeding a vitamin D-deficient diet for several weeks.

-

Procedure: Radiolabeled ([3H] or [14C]) cholecalciferol is administered orally via gastric intubation. Tissues and fluids are collected at various time points post-administration to track the distribution and metabolism of the labeled vitamin.[1][2]

-

Extraction of Vitamin D3 and its Esters from Tissues

-

Principle: A multi-step solvent extraction is employed to isolate the lipophilic Vitamin D3 and its esters from the complex biological matrix.

-

Protocol Outline:

-

Homogenization: Tissue samples (e.g., skin, liver) are homogenized in a suitable solvent, such as a mixture of chloroform and methanol.

-

Lipid Extraction: A Folch extraction or a similar liquid-liquid extraction method is performed to separate the lipid phase containing Vitamin D3 and its esters.

-

Saponification (Optional but common): To remove interfering lipids, the lipid extract can be saponified using potassium hydroxide. This step hydrolyzes triglycerides but leaves the sterol esters, including Vitamin D3 esters, intact under controlled conditions.

-

Solid-Phase Extraction (SPE): The extract is further purified using SPE cartridges to remove polar lipids and other interfering substances.[6]

-

Quantification of Vitamin D3 Esters

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is used to separate Vitamin D3 from its various ester forms. A normal-phase or reverse-phase column can be used, depending on the specific separation requirements.

-

Detection: UV detection at the characteristic absorbance maximum of Vitamin D3 (around 265 nm) is commonly used for quantification.[3]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of Vitamin D3 and its esters. The liquid chromatography system separates the compounds, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio.

-

Advantages: This method is considered the gold standard for its ability to differentiate between various metabolites and esters with high accuracy.[7][8][9]

-

III. Signaling Pathways and Biological Fate of Vitamin D3 Esters

Current evidence suggests that Vitamin D3 esters do not have their own specific signaling pathway. Instead, they are believed to act as a storage form and a prodrug of Vitamin D3, which is then metabolized to the active hormone, 1,25-dihydroxyvitamin D3, to exert its biological effects.

Proposed Metabolic and Signaling Pathway of Vitamin D3 Esters

Caption: Metabolic and signaling pathway of Vitamin D3 esters.

Explanation of the Pathway:

-

Formation in the Skin: Upon exposure to UVB radiation, both free 7-dehydrocholesterol and its esterified forms are converted to pre-Vitamin D3 and pre-Vitamin D3 esters, respectively. These then undergo thermal isomerization to form free Vitamin D3 and Vitamin D3 esters.[3][4]

-

Transport and Hydrolysis: Vitamin D3 esters are transported in the circulation. Evidence suggests that these esters are hydrolyzed by esterases to release free Vitamin D3 before they can be further metabolized.[4][5] This hydrolysis step is crucial as the Vitamin D Binding Protein (DBP) has a much lower affinity for the esterified form.

-

Classical Vitamin D Signaling: The released free Vitamin D3 binds to DBP and is transported to the liver. In the liver, it undergoes hydroxylation to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of Vitamin D. Calcifediol is then transported to the kidneys and other tissues where it is converted by the enzyme 1α-hydroxylase (CYP27B1) to the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).

-

Genomic Action: Calcitriol binds to the Vitamin D Receptor (VDR) in the nucleus of target cells. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D response elements (VDREs) on the DNA, leading to the regulation of gene transcription. This genomic action is responsible for the well-known effects of Vitamin D on calcium and phosphate homeostasis, bone metabolism, and immune function.

Autocrine and Paracrine Signaling in Bone

Caption: Autocrine and paracrine actions of Vitamin D in bone.

Explanation: In addition to the endocrine pathway, bone cells themselves, including osteoblasts, can take up circulating 25-hydroxyvitamin D3 and convert it to active 1,25-dihydroxyvitamin D3 via their own CYP27B1 enzyme.[10][11][12] This locally produced calcitriol can then act in an autocrine (on the same cell) or paracrine (on nearby cells) manner to regulate bone cell differentiation and function, including the expression of RANKL, a key factor in osteoclastogenesis.[10][11][12] This local control mechanism highlights the importance of maintaining adequate serum levels of 25-hydroxyvitamin D3 for optimal bone health.

IV. Vitamin D3 Esters as Prodrugs

The esterification of Vitamin D3 presents a potential strategy for developing prodrugs with improved pharmacokinetic profiles.

-

Potential Advantages:

-

Increased Lipophilicity: Esterification can increase the lipophilicity of Vitamin D3, potentially altering its absorption, distribution, and storage in the body.

-

Sustained Release: The gradual hydrolysis of Vitamin D3 esters in vivo could lead to a more sustained release of the active vitamin, potentially reducing the need for frequent dosing and minimizing fluctuations in serum levels.

-

Targeted Delivery: While not extensively explored, specific fatty acid esters could potentially be designed to target certain tissues or cell types.

-

-

Pre-clinical Evidence and Future Directions:

-

Studies on synthetic Vitamin D analogs, some with ester-like modifications, have shown promise in preclinical models of diseases like osteoporosis and cancer. However, more research is needed to specifically evaluate the therapeutic potential of naturally occurring fatty acid esters of Vitamin D3 as prodrugs.

-

Future pre-clinical studies should focus on the pharmacokinetics and pharmacodynamics of specific Vitamin D3 esters in animal models of metabolic bone diseases and other conditions where Vitamin D supplementation is beneficial. These studies will be crucial in determining the efficacy and safety of Vitamin D3 esters as a novel therapeutic strategy.

-

V. Conclusion

Pre-clinical studies in animal models have established that Vitamin D3 esters are a significant form of Vitamin D, particularly in the skin following UVB exposure. These esters serve as a storage depot for the vitamin and are hydrolyzed to free Vitamin D3 to enter the classical metabolic and signaling pathways. The methodologies for their extraction and quantification are well-defined, with LC-MS/MS being the preferred analytical technique. While the concept of using Vitamin D3 esters as prodrugs is promising, further research is required to fully elucidate their therapeutic potential in various disease models. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this evolving area of Vitamin D biology.

References

- 1. Investigations on vitamin D esters synthesized in rats. Detection and identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations on vitamin D esters synthesized in rats. Turnover and sites of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of fatty acid esterified vitamin D3 in rat skin by exposure to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D esters are the major form of vitamin D produced by UV irradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation | MDPI [mdpi.com]

- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 9. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autocrine and Paracrine Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autocrine and paracrine actions of vitamin d. | Semantic Scholar [semanticscholar.org]

- 12. Vitamin D and Bone: A Story of Endocrine and Auto/Paracrine Action in Osteoblasts [mdpi.com]

The Dual Nature of Vitamin D3: Unveiling the Significance of its Esterified Forms in Endogenous Storage and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a secosteroid hormone crucial for calcium homeostasis, immune function, and cellular regulation, exists in the body not only in its free form but also as fatty acid esters. These esters, long considered a minor metabolic footnote, are now emerging as a significant long-term storage depot for the vitamin, particularly in the skin. This technical guide provides a comprehensive overview of the natural occurrence of vitamin D3 esters, their endogenous metabolism, and the current understanding of their physiological role. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this often-overlooked aspect of vitamin D biology.

Natural Occurrence of Vitamin D3 Esters

Vitamin D3 esters are found in various tissues, with the highest concentrations reported in the skin following exposure to ultraviolet B (UVB) radiation. Evidence also points to their presence in adipose tissue, liver, and plasma.

Skin: The Primary Site of Ester Formation and Storage

The skin is the principal site of both vitamin D3 synthesis and its subsequent esterification. Upon UVB exposure, 7-dehydrocholesterol in the skin is converted to pre-vitamin D3, which then thermally isomerizes to vitamin D3. A significant portion of this newly synthesized vitamin D3 is then esterified with fatty acids.

-

In mice, vitamin D3 esters can account for as much as 80% of the total vitamin D3 in the skin following UVB irradiation[1][2].

-

The esterified form serves as a stable, long-term storage reservoir of vitamin D3 within the skin[1].

Adipose Tissue, Liver, and Plasma

While the skin is the primary storage site, vitamin D3 esters have also been identified in other tissues, suggesting a dynamic interplay in their systemic distribution and metabolism.

-

Studies in rats have shown that the liver can contain a significant proportion of vitamin D3 as esters, reaching up to 67% of the total hepatic vitamin D3 72 hours after administration[3].

-

Human adipose tissue is a known storage site for vitamin D3, and while direct quantification of the ester fraction is limited, the lipophilic nature of these esters suggests they are likely stored within adipocytes[4][5][6].

-

Vitamin D3 esters are also transported in the plasma, albeit at lower concentrations compared to free vitamin D3 and its hydroxylated metabolites.

Table 1: Quantitative Data on Vitamin D3 Ester Occurrence

| Species | Tissue | Concentration/Proportion of Vitamin D3 Esters | Reference(s) |

| Mouse | Skin (post-UVB) | ~80% of total Vitamin D3 | [1][2] |

| Rat | Liver (72h post-administration) | 67% of total Vitamin D3 | [3] |

| Rat | Kidney (48h post-administration) | 10% of total Vitamin D3 | [3] |

| Human | Adipose Tissue (subcutaneous) | 102.8 ± 42.0 nmol/kg (total Vitamin D3) | [7] |

| Human | Adipose Tissue (omental) | 51 ± 13 ng/g (total Vitamin D3) | [6] |

Note: Data on specific vitamin D3 ester concentrations in human tissues are limited. The values for human adipose tissue represent total vitamin D3, of which a fraction is presumed to be esterified.

Endogenous Metabolism of Vitamin D3 Esters

The metabolism of vitamin D3 esters involves two key processes: their formation through esterification and their breakdown via hydrolysis to release free vitamin D3.

Esterification: Formation of Vitamin D3 Esters

The esterification of vitamin D3 is catalyzed by enzymes that conjugate fatty acids to the hydroxyl group of the vitamin D3 molecule. Evidence suggests that enzymes involved in cholesterol esterification also play a role in this process.

-

Acyl-CoA:Cholesterol Acyltransferases (ACATs/SOATs): These enzymes, which catalyze the formation of cholesteryl esters from cholesterol and fatty acyl-CoAs, are likely candidates for vitamin D3 esterification.

-

Pancreatic and Plasma Cholesterol-Esterifying Enzymes: Studies in rats have demonstrated that enzymes present in pancreatic juice and plasma can esterify vitamin D3, suggesting a role for these enzymes in the esterification of dietary vitamin D3 during absorption[8].

Hydrolysis: Release of Free Vitamin D3

For the stored vitamin D3 to become biologically active, the fatty acid moiety must be cleaved off by esterases or lipases. This hydrolysis step is crucial for releasing free vitamin D3 into the circulation.

-

Evidence from studies on mice suggests that vitamin D3 esters are hydrolyzed in the skin before the free vitamin D3 is transported into the bloodstream[2].

-

The specific enzymes responsible for the hydrolysis of vitamin D3 esters in human tissues have not been fully characterized, but various lipases and esterases are likely involved.

Experimental Protocols

Precise and reproducible experimental methods are essential for advancing our understanding of vitamin D3 ester metabolism. Below are generalized protocols for key experimental procedures.

Extraction and Quantification of Vitamin D3 Esters

The analysis of vitamin D3 esters typically involves lipid extraction followed by chromatographic separation and detection.

Table 2: Protocol for Extraction and Analysis of Vitamin D3 Esters

| Step | Procedure |

| 1. Tissue Homogenization | Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline) to create a uniform suspension. |

| 2. Lipid Extraction | Perform a Bligh-Dyer or Folch extraction using a mixture of chloroform and methanol to separate the lipid-soluble components, including vitamin D3 and its esters, from the aqueous phase. |

| 3. Saponification (Optional) | To quantify total vitamin D3 (free + esterified), a saponification step using ethanolic potassium hydroxide can be included to hydrolyze the esters to free vitamin D3. Omitting this step allows for the separate quantification of free and esterified forms. |

| 4. Solid-Phase Extraction (SPE) | Use a C18 or silica-based SPE cartridge to clean up the lipid extract and enrich the vitamin D fraction. |

| 5. Chromatographic Separation | Employ High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a reverse-phase column (e.g., C18) to separate vitamin D3 esters from free vitamin D3 and other metabolites. |

| 6. Detection and Quantification | Utilize a UV detector (at ~265 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) to detect and quantify the separated compounds. Use of stable isotope-labeled internal standards is recommended for accurate quantification. |

In Vitro Acyl-CoA:Cholecalciferol Acyltransferase (VCAT) Assay

This assay measures the enzymatic activity of enzymes responsible for esterifying vitamin D3.

Table 3: Protocol for In Vitro VCAT Assay

| Step | Procedure |

| 1. Enzyme Source Preparation | Prepare microsomes or a purified enzyme fraction from the tissue of interest (e.g., skin keratinocytes, liver cells). |

| 2. Substrate Preparation | Prepare a reaction mixture containing [3H]-labeled cholecalciferol and a specific fatty acyl-CoA (e.g., oleoyl-CoA, palmitoyl-CoA) in an appropriate buffer. |

| 3. Enzyme Reaction | Initiate the reaction by adding the enzyme preparation to the substrate mixture and incubate at 37°C for a defined period. |

| 4. Reaction Termination and Extraction | Stop the reaction by adding a mixture of isopropanol and heptane. Extract the lipids into the heptane phase. |

| 5. Separation of Products | Separate the [3H]-labeled vitamin D3 esters from the unreacted [3H]-cholecalciferol using thin-layer chromatography (TLC) or HPLC. |

| 6. Quantification | Quantify the amount of radioactivity in the ester fraction using liquid scintillation counting to determine the enzyme activity. |

In Vitro Vitamin D3 Esterase/Lipase Assay

This assay measures the enzymatic hydrolysis of vitamin D3 esters.

Table 4: Protocol for In Vitro Vitamin D3 Esterase Assay

| Step | Procedure |

| 1. Enzyme Source Preparation | Prepare a cell lysate or tissue homogenate from the tissue of interest. |

| 2. Substrate Preparation | Synthesize or obtain a specific [3H]-labeled vitamin D3 ester (e.g., [3H]-vitamin D3 oleate). |

| 3. Enzyme Reaction | Incubate the enzyme preparation with the [3H]-labeled vitamin D3 ester substrate in a suitable buffer at 37°C. |

| 4. Reaction Termination and Extraction | Stop the reaction and extract the lipids as described for the VCAT assay. |

| 5. Separation of Products | Separate the released [3H]-cholecalciferol from the unhydrolyzed [3H]-vitamin D3 ester using TLC or HPLC. |

| 6. Quantification | Quantify the radioactivity in the free cholecalciferol fraction to determine the esterase activity. |

Signaling Pathways and Biological Role

Currently, there is no direct evidence to suggest that vitamin D3 esters have their own unique signaling pathways or interact directly with the Vitamin D Receptor (VDR). The prevailing understanding is that their primary biological role is to serve as a storage form of vitamin D3. Upon hydrolysis, the released free vitamin D3 enters the well-established metabolic pathway to become the hormonally active 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], which then exerts its biological effects through both genomic and non-genomic signaling pathways.

Metabolic Pathway of Vitamin D3

The following diagram illustrates the central role of vitamin D3 ester hydrolysis in the overall metabolic activation of vitamin D3.

Genomic Signaling of 1,25(OH)2D3

The classical, genomic actions of 1,25(OH)2D3 are mediated by the nuclear Vitamin D Receptor (VDR).

Non-Genomic Signaling of 1,25(OH)2D3

In addition to its genomic effects, 1,25(OH)2D3 can also elicit rapid, non-genomic responses through membrane-associated signaling pathways.

Conclusion and Future Directions

Vitamin D3 esters represent a significant and physiologically relevant storage form of vitamin D3, particularly in the skin. Their formation and hydrolysis provide a mechanism for the sustained release of the vitamin, which is then converted to its active hormonal form to regulate a plethora of biological processes. While the fundamental aspects of their metabolism are beginning to be understood, several key areas require further investigation:

-

Quantitative analysis in humans: More extensive studies are needed to accurately quantify the levels of vitamin D3 esters in various human tissues, including skin, adipose tissue, and muscle, and to understand how these levels are influenced by factors such as sun exposure, diet, and disease states.

-

Enzyme characterization: The specific enzymes responsible for the esterification and hydrolysis of vitamin D3 in humans need to be identified and characterized. This will be crucial for understanding the regulation of vitamin D3 storage and release.

-

Direct biological effects: Although currently no direct signaling roles are attributed to vitamin D3 esters, further research could explore potential niche functions beyond storage.

-

Therapeutic potential: A deeper understanding of vitamin D3 ester metabolism could open new avenues for therapeutic interventions related to vitamin D deficiency and its associated health issues.

References

- 1. mdpi.com [mdpi.com]

- 2. The Relationship between Ultraviolet Radiation Exposure and Vitamin D Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sochob.cl [sochob.cl]

- 4. The Role of Vitamin D in Adipose Tissue Biology: Adipocyte Differentiation, Energy Metabolism, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Action of Vitamin D in Adipose Tissue: Is There the Link between Vitamin D Deficiency and Adipose Tissue-Related Metabolic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D Storage in Adipose Tissue of Obese and Normal Weight Women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. Enzyme studies on the esterification of vitamin D in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Antitumor Effects of Vitamin D3 Derivatives in Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted antitumor effects of Vitamin D3 derivatives in the context of myeloid leukemia. The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs have demonstrated significant potential in preclinical and clinical settings to induce differentiation, inhibit proliferation, and promote apoptosis of leukemic cells. This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy data, and detailed experimental protocols relevant to the study of these compounds, serving as a vital resource for advancing research and drug development in this promising area of oncology.

Core Mechanisms of Action: Signaling Pathways

The antitumor effects of Vitamin D3 derivatives in myeloid leukemia are orchestrated through a complex network of intracellular signaling pathways. These pathways, when activated or modulated by Vitamin D3 compounds, converge to halt the uncontrolled proliferation of leukemic blasts and drive them towards a more mature, differentiated phenotype.

The Vitamin D Receptor (VDR) Signaling Pathway

The cornerstone of Vitamin D3's action is the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[1] Upon binding to a Vitamin D3 derivative, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. For instance, the expression of the cyclin-dependent kinase inhibitor p27/KIP1 is upregulated, leading to a G1 phase arrest in the cell cycle.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Vitamin D3 derivatives also exert their effects through the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, p38, and JNK pathways. The activation of the ERK pathway is often associated with the initial proliferative burst observed in some myeloid leukemia cell lines upon treatment with Vitamin D3, which is then followed by growth arrest and differentiation.[2] Conversely, sustained activation of the JNK pathway and inhibition of the p38 MAPK pathway have been shown to potentiate Vitamin D3-induced monocytic differentiation.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

The Biological Activity of 25-Hydroxycholecalciferol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-hydroxycholecalciferol (25(OH)D3), the primary circulating form of vitamin D, has traditionally been viewed as a prohormone, awaiting conversion to the hormonally active 1,25-dihydroxycholecalciferol (calcitriol). However, a growing body of evidence reveals that 25(OH)D3 possesses intrinsic biological activities, influencing cellular processes and gene expression. This technical guide provides an in-depth analysis of the multifaceted role of 25(OH)D3 as a biologically active metabolite. It summarizes key quantitative data, details experimental protocols for its study, and visualizes the critical pathways governing its metabolism and action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of vitamin D metabolism and its therapeutic applications.

Introduction

Vitamin D plays a crucial role in calcium and phosphate homeostasis, bone health, and a variety of other physiological processes. Cholecalciferol (Vitamin D3), produced in the skin upon exposure to ultraviolet B radiation or obtained from dietary sources, is hydroxylated in the liver to form 25-hydroxycholecalciferol (25(OH)D3). While the subsequent renal conversion of 25(OH)D3 to 1,25-dihydroxycholecalciferol (calcitriol) by the enzyme CYP27B1 is a critical activation step, 25(OH)D3 itself is not merely an inert precursor.[1][2] It circulates at concentrations approximately 1,000-fold higher than calcitriol and exhibits a longer half-life, making it the primary indicator of an individual's vitamin D status.[3] Emerging research has demonstrated that 25(OH)D3 can directly bind to the Vitamin D Receptor (VDR), albeit with lower affinity than calcitriol, and can modulate gene expression and cellular functions, particularly at physiological and supra-physiological concentrations.[3] This guide explores the biological activities of 25(OH)D3, distinguishing its direct effects from its role as a substrate for calcitriol synthesis.

Metabolism and Signaling Pathways of 25-Hydroxycholecalciferol

The biological effects of 25(OH)D3 are intrinsically linked to its metabolic pathway. The central step is its conversion to the more potent calcitriol, but its direct actions are also gaining recognition.

References

The Role of Vitamin D3 in the Regulation of Cell Proliferation and Differentiation: A Technical Guide

Abstract

The active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a pleiotropic hormone that plays a critical role in regulating cellular proliferation and differentiation.[1] Beyond its classical functions in calcium and bone homeostasis, calcitriol modulates the expression of a multitude of genes, influencing key signaling pathways that govern cell fate.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which Vitamin D3 exerts its anti-proliferative and pro-differentiative effects. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling networks and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction

Vitamin D3, primarily synthesized in the skin upon exposure to ultraviolet B radiation and obtained from dietary sources, is a prohormone that undergoes sequential hydroxylation in the liver and kidneys to form the biologically active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol).[4] The discovery of the Vitamin D receptor (VDR), a member of the nuclear receptor superfamily, in a wide variety of tissues has unveiled the non-classical, non-calcemic functions of Vitamin D3.[5][6] These functions include the regulation of cell growth, differentiation, and apoptosis.[2][5]

The anti-cancer properties of Vitamin D3 have been a subject of intense research. Numerous in vitro and in vivo studies have demonstrated that calcitriol can inhibit the proliferation of various cancer cell lines and promote their differentiation towards a more mature, less malignant phenotype.[7][8][9] This has significant implications for cancer therapy and prevention. This guide will explore the core molecular mechanisms, present key experimental data and methodologies, and provide visual aids to facilitate a deeper understanding of Vitamin D3's role in cellular regulation.

Molecular Mechanisms of Vitamin D3 Action

The biological effects of calcitriol are primarily mediated through its binding to the VDR. The VDR, upon ligand activation, forms a heterodimer with the retinoid X receptor (RXR).[10][11] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription.[11][12]

Regulation of Cell Proliferation

Calcitriol is a potent inhibitor of cell proliferation, primarily by inducing a cell cycle arrest at the G0/G1 phase.[13] This is achieved through the transcriptional regulation of several key cell cycle proteins:

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CDKIs): Calcitriol directly upregulates the expression of the CDKI p21 (CDKN1A) and p27 (CDKN1B).[14][15] These proteins bind to and inhibit the activity of cyclin/CDK complexes, which are essential for the progression from the G1 to the S phase of the cell cycle.[1]

-

Downregulation of Pro-proliferative Genes: Calcitriol has been shown to repress the expression of proto-oncogenes such as c-MYC, which plays a crucial role in driving cell proliferation.[1]

Promotion of Cell Differentiation

Vitamin D3 is a well-established inducer of differentiation in various cell types, including:

-

Myeloid Leukemia Cells: Calcitriol can induce the differentiation of myeloid leukemia cell lines, such as HL-60 and U937, into mature monocytes or macrophages.[16][17] This is often characterized by the increased expression of cell surface markers like CD14.[16]

-